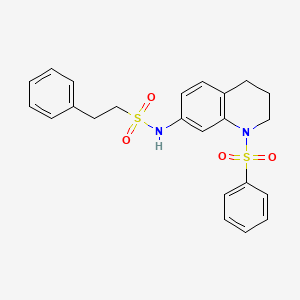

2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide typically involves multi-step organic reactions. One common method includes the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process. This method does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar oxidative coupling methods. The process involves the use of readily available low-cost commodity chemicals, making it economically viable for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO), reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions include various sulfonyl and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Applications De Recherche Scientifique

2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, making the compound useful in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-tert-butyl-2-benzothiazolesulfenamide

- 1,2-bis(phenylsulfonyl)indole

- tert-butanesulfinamide

Uniqueness

Compared to these similar compounds, 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide stands out due to its unique tetrahydroquinoline structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in the fields of drug design and material science .

Activité Biologique

2-Phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in autoimmune diseases and inflammatory conditions. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic efficacy.

Chemical Structure and Properties

The compound features a complex structure that incorporates a tetrahydroquinoline core with a phenylsulfonyl group and an ethanesulfonamide moiety. The molecular formula is C22H24N2O3S, and it exhibits properties conducive to bioactivity, including good solubility and stability.

Research indicates that this compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), a critical regulator of Th17 cells involved in autoimmune responses. By inhibiting RORγt, the compound reduces the production of pro-inflammatory cytokines associated with diseases such as rheumatoid arthritis and psoriasis .

Pharmacokinetics

Recent studies have demonstrated that derivatives of this compound exhibit favorable pharmacokinetic profiles:

- Bioavailability : The derivative (R)-D4 showed an oral bioavailability of 48.1% in mice and 32.9% in rats, significantly higher than previous compounds like GSK2981278 .

- Efficacy : In animal models of psoriasis, (R)-D4 effectively reduced symptoms at lower doses compared to existing treatments .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| RORγt Inhibition | Reduces Th17 cell activity and pro-inflammatory cytokine production. |

| Anti-inflammatory Effects | Demonstrated efficacy in reducing symptoms in models of psoriasis and arthritis. |

| Bioavailability | High oral bioavailability enhances therapeutic potential. |

| Safety Profile | No adverse effects observed in long-term studies with animal models. |

Case Studies

- Rheumatoid Arthritis Model : In a study involving mice with induced rheumatoid arthritis, treatment with the compound led to significant reductions in joint inflammation and damage compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells .

- Psoriasis Model : Another study assessed the compound's effects on psoriasis-like skin lesions in mice. Results indicated substantial improvement in skin condition after 14 days of treatment, with reduced erythema and scaling observed .

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c26-30(27,17-15-19-8-3-1-4-9-19)24-21-14-13-20-10-7-16-25(23(20)18-21)31(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-14,18,24H,7,10,15-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNSCTFAFQVOBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.